1-(3-Aminophenyl)-2,2-dichloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)-2,2-dichloroethan-1-one is an organic compound that features a phenyl ring substituted with an amino group at the 3-position and a dichloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-2,2-dichloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-nitroacetophenone with thionyl chloride to form 3-chloroacetophenone, which is then subjected to a reduction reaction using hydrogen gas and a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminophenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichloroethanone moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Aminophenyl)-2,2-dichloroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-2,2-dichloroethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloroethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminophenyl)-2-chloroethan-1-one: Similar structure but with one chlorine atom.
1-(3-Aminophenyl)-2,2-dibromoethan-1-one: Bromine atoms instead of chlorine.
1-(3-Aminophenyl)-2,2-difluoroethan-1-one: Fluorine atoms instead of chlorine.
Uniqueness
1-(3-Aminophenyl)-2,2-dichloroethan-1-one is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
27700-45-4 |
---|---|
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.05 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2 |
InChI Key |
JRRYMSJCAVMOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.